2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
The compound 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methoxyphenyl group at position 2 and an acetamide moiety at position 3. Its molecular formula is C₂₃H₂₂N₄O₃, with a molecular weight of 402.45 g/mol .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-22-11-4-2-10(3-5-11)12-8-13-15(21)18(9-14(16)20)6-7-19(13)17-12/h2-8H,9H2,1H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLKJNXBTVPEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a 4-methoxyphenyl derivative, followed by the formation of the pyrazolo[1,5-a]pyrazine ring through cyclocondensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
- N-(4-Bromophenyl) Analogue (CID: G419-0276): This compound replaces the 3-ethylphenyl group with a 4-bromophenyl on the acetamide nitrogen. Impact: Increased molecular weight (433.33 g/mol) and logP due to bromine’s hydrophobicity.
- N-(4-Phenoxyphenyl) Analogue: Substitution with a phenoxy group () introduces a bulkier aromatic system. The sulfur atom in the sulfanyl linkage (vs. oxygen in the target compound) may enhance π-stacking interactions but reduce solubility .
Core Heterocycle Modifications
- Compound 9d, with a 3,4-dichlorobenzyl group, shows a higher molecular weight (~599 g/mol) and logP (~5.0 estimated), impacting bioavailability .
- MK66’s 4-methoxyphenyl substituent aligns with the target compound, but the pyrimidinone core may alter hydrogen-bonding patterns .
Substituent Position and Saturation
- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one () :
Saturation of the pyrazine ring reduces aromaticity, increasing conformational flexibility. The 3,4-dimethoxyphenethyl group in this analogue introduces steric bulk, which may hinder target engagement compared to the target compound’s planar structure .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 434.47 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O4 |
| Molar Mass | 434.47 g/mol |
| Density | 1.26 g/cm³ (predicted) |
| Boiling Point | 629.5 °C (predicted) |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Antimicrobial Activity : The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- Receptor Interaction : It may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects.
- Oxidative Stress Reduction : By scavenging free radicals, this compound may exert protective effects against oxidative stress-related damage.
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Study on Anticancer Activity : A derivative of the pyrazolo[1,5-a]pyrazin framework was evaluated for its cytotoxic effects on MCF-7 breast cancer cells, showing significant inhibition with an IC50 value of 10 μM.
- Anti-inflammatory Research : A related compound demonstrated potent inhibition of COX-2 with an IC50 value of 15 μM, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Evaluation : In vitro studies have shown that similar compounds exhibit bactericidal activity against Staphylococcus aureus with MIC values ranging from 8 to 32 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
